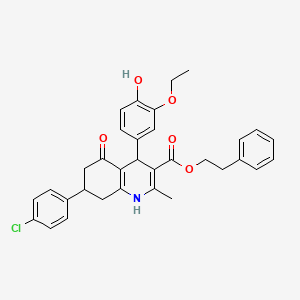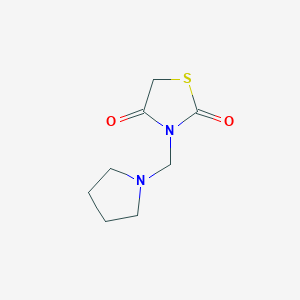![molecular formula C12H17ClOS B5185126 1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
1-chloro-3-[3-(isopropylthio)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-3-[3-(isopropylthio)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is a selective antagonist of β2-adrenergic receptors, meaning that it blocks the activation of these receptors by catecholamines. When 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 binds to the β2-adrenergic receptor, it prevents the binding of catecholamines and inhibits downstream signaling pathways. This leads to a decrease in the physiological effects of catecholamines, such as increased heart rate and bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 are primarily related to its selective inhibition of β2-adrenergic receptors. In vitro studies have shown that 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 can inhibit the activation of β2-adrenergic receptors by catecholamines, leading to a decrease in intracellular cAMP levels and downstream signaling pathways. In vivo studies have shown that 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 can block the physiological effects of catecholamines, such as increased heart rate and bronchodilation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological processes. However, one limitation of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is its potential off-target effects on other receptors or signaling pathways. Additionally, the compound may have variable effects depending on the experimental conditions, such as the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research involving 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in immune function and inflammation. Studies have shown that β2-adrenergic receptors are expressed on immune cells and can modulate immune function, suggesting a potential therapeutic target for inflammatory diseases. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for therapeutic use. Finally, further studies are needed to fully understand the potential off-target effects and limitations of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 in lab experiments.
Synthesemethoden
The synthesis of 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 involves several steps, starting with the reaction of 1-chloro-3-nitrobenzene with isopropylthiol to form 1-chloro-3-(isopropylthio)benzene. This intermediate is then reacted with 3-chloropropyl chloroformate to form 1-chloro-3-[3-(isopropylthio)propoxy]benzene. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is primarily used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine. These receptors are widely distributed in the body and play a crucial role in regulating various physiological processes, including cardiovascular function, metabolism, and immune function.
Eigenschaften
IUPAC Name |
1-chloro-3-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-10(2)15-8-4-7-14-12-6-3-5-11(13)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONWJZXPFNHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3-propan-2-ylsulfanylpropoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)


![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)



![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)